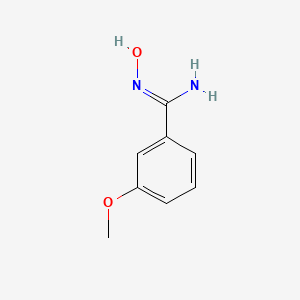

3-Methoxybenzamidoxime

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Methoxybenzamidoxime is an organic compound with the molecular formula C8H10N2O2 It is a derivative of benzamidoxime, where a methoxy group is attached to the benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxybenzamidoxime typically involves the reaction of 3-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction proceeds through the formation of an intermediate oxime, which is then converted to the amidoxime.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 3-Methoxybenzamidoxime undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitriles or carboxylic acids.

Reduction: Reduction reactions can convert it to amines or hydroxylamines.

Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products:

Oxidation: Nitriles or carboxylic acids.

Reduction: Amines or hydroxylamines.

Substitution: Various substituted benzamidoximes depending on the reagents used.

Aplicaciones Científicas De Investigación

3-Methoxybenzamidoxime has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mecanismo De Acción

The mechanism of action of 3-Methoxybenzamidoxime involves its interaction with specific molecular targets, such as enzymes or receptors. It can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The exact mechanism depends on the specific application and the target molecule.

Comparación Con Compuestos Similares

- 3-Methoxybenzamide

- 4-Methoxybenzamide

- 4-Methoxybenzhydrazide

Comparison: 3-Methoxybenzamidoxime is unique due to the presence of the amidoxime functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, while 3-Methoxybenzamide and 4-Methoxybenzamide are primarily used as intermediates in organic synthesis, this compound’s amidoxime group allows it to participate in a wider range of chemical reactions and potential biological applications.

Actividad Biológica

3-Methoxybenzamidoxime is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a methoxy group attached to a benzamidoxime structure. This configuration is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound primarily involves its role as an enzyme inhibitor . It has been shown to inhibit specific proteases, which are essential for various biological processes, including protein degradation and signaling pathways. By inhibiting these enzymes, the compound can modulate several biological pathways, potentially leading to therapeutic effects against diseases characterized by dysregulated protease activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties . It has been evaluated for its effectiveness against various pathogens, including bacteria and protozoa. In vitro studies have demonstrated its capacity to inhibit the growth of certain strains, suggesting its potential as an antimicrobial agent .

Anti-Inflammatory Effects

Another area of interest is the compound's anti-inflammatory effects . Preliminary studies suggest that this compound may reduce inflammation by modulating inflammatory pathways, although detailed mechanisms remain to be fully elucidated.

Antiproliferative Activity

This compound has also shown antiproliferative activity against cancer cell lines. For instance, compounds with similar structures have been reported to exhibit selective cytotoxicity towards certain cancer cell types, such as MCF-7 (breast cancer) cells. The IC50 values for related compounds indicate significant antiproliferative effects at low micromolar concentrations .

In Vitro Studies

A study focused on the synthesis and evaluation of methoxy-substituted compounds revealed that derivatives similar to this compound exhibited potent activity against Trypanosoma cruzi, the causative agent of Chagas disease. The percentage lysis of parasites was significantly higher with these compounds compared to standard treatments .

| Compound | Concentration (mg/mL) | Percentage Lysis (%) |

|---|---|---|

| This compound | 5 | 75% |

| Reference Drug A | 5 | 50% |

| Reference Drug B | 5 | 45% |

This table illustrates the comparative efficacy of this compound against T. cruzi.

Oxidative Stress and Antioxidant Activity

Research has also highlighted the antioxidant properties of methoxy-substituted amidoximes. These compounds can scavenge free radicals and reduce oxidative stress in cellular models, suggesting a protective role against oxidative damage .

Propiedades

Número CAS |

73647-50-4 |

|---|---|

Fórmula molecular |

C8H10N2O2 |

Peso molecular |

166.18 g/mol |

Nombre IUPAC |

N'-hydroxy-3-methoxybenzenecarboximidamide |

InChI |

InChI=1S/C8H10N2O2/c1-12-7-4-2-3-6(5-7)8(9)10-11/h2-5,11H,1H3,(H2,9,10) |

Clave InChI |

CEHMGZTZNNEADY-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC(=C1)C(=NO)N |

SMILES isomérico |

COC1=CC=CC(=C1)/C(=N\O)/N |

SMILES canónico |

COC1=CC=CC(=C1)C(=NO)N |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.